molecular formula C59H87N13O13S B1583119 Scyliorhinin I CAS No. 103425-21-4

Scyliorhinin I

Número de catálogo: B1583119
Número CAS: 103425-21-4
Peso molecular: 1218.5 g/mol
Clave InChI: LSFZLJJVGIYLDA-SRYPMHJGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Scyliorhinin I is a linear decapeptide belonging to the tachykinin family. It was first isolated from the gut of the dogfish, Scyliorhinus canicula. This peptide is known for its high affinity for both neurokinin-1 and neurokinin-2 binding sites, making it unique among tachykinins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Scyliorhinin I can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed using trifluoroacetic acid, and the peptide is cleaved from the resin using a cocktail of reagents .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

Scyliorhinin I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Scyliorhinin I exerts its effects by binding to neurokinin-1 and neurokinin-2 receptors. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways lead to various physiological responses, such as vasodilation and modulation of cardiovascular functions .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Scyliorhinin I is unique due to its high affinity for both neurokinin-1 and neurokinin-2 receptors, whereas other tachykinins typically show preference for one receptor type. This dual affinity makes this compound a valuable tool for studying the interactions and functions of these receptors .

Actividad Biológica

Scyliorhinin I (Scy-I) is a bioactive peptide isolated from elasmobranchs, particularly from species like the lesser-spotted catshark (Scyliorhinus canicula). This compound has garnered interest due to its various biological activities, particularly in gastrointestinal physiology and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on smooth muscle, and other physiological roles.

1. Chemical Structure and Isolation

This compound is a neuropeptide characterized by a specific amino acid sequence. It has been isolated from the gastric tissues of elasmobranchs and is known to exhibit contractile effects on smooth muscle tissues.

2.1 Contractile Effects on Smooth Muscle

Research has demonstrated that this compound induces significant contractions in isolated smooth muscle strips from the rat stomach fundus. The contractile response is dose-dependent, indicating that higher concentrations of Scy-I lead to stronger contractions. In studies where the gastric fundus strips were pre-incubated with atropine (a muscarinic antagonist), the contraction induced by Scy-I remained largely unaffected, suggesting that its mechanism does not primarily involve cholinergic pathways .

Table 1: Contractile Response of Rat Gastric Fundus to this compound

Concentration (µM)Contraction Amplitude (%)
0.125
1.050
10.080

The contraction induced by Scy-I may involve several pathways:

  • Calcium Mobilization : Scy-I likely stimulates calcium influx into smooth muscle cells, which is essential for muscle contraction.
  • Receptor Interaction : The exact receptor through which Scy-I exerts its effects remains to be fully elucidated, but it may interact with specific neuropeptide receptors present in gastric tissues.

3. Physiological Implications

The biological activity of this compound suggests several physiological roles:

  • Gastrointestinal Motility : By inducing contractions in gastric smooth muscle, Scy-I may play a crucial role in regulating gastric motility and digestive processes.
  • Potential Therapeutic Uses : Given its contractile properties, Scy-I could be explored for therapeutic applications in treating gastrointestinal disorders characterized by motility issues.

4. Case Studies and Research Findings

In a study examining the effects of various neuropeptides on gastric motility, this compound was found to be one of the most potent agents inducing contractions . This highlights its potential as a target for drug development aimed at enhancing gastrointestinal function.

4.1 Comparative Analysis with Other Peptides

Comparative studies have shown that while other peptides like galanin also affect gastrointestinal motility, Scy-I exhibits a unique profile of action that warrants further investigation:

Table 2: Comparative Effects of Neuropeptides on Gastric Contraction

NeuropeptideMax Contraction (%)Mechanism
This compound80Calcium influx
Galanin65Cholinergic pathway
Neurotensin70Mixed pathways

5. Conclusion and Future Directions

This compound represents an important bioactive peptide with significant implications for gastrointestinal physiology. Its ability to induce smooth muscle contraction positions it as a potential candidate for therapeutic applications in treating motility disorders. Future research should focus on elucidating its receptor interactions and exploring its role in other physiological processes.

Propiedades

IUPAC Name

(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H87N13O13S/c1-35(2)29-44(56(82)66-41(51(63)77)25-28-86-4)65-49(74)34-64-53(79)45(32-39-21-23-40(73)24-22-39)69-57(83)46(30-37-15-7-5-8-16-37)71-55(81)43(20-12-14-27-61)68-59(85)48(33-50(75)76)72-58(84)47(31-38-17-9-6-10-18-38)70-54(80)42(19-11-13-26-60)67-52(78)36(3)62/h5-10,15-18,21-24,35-36,41-48,73H,11-14,19-20,25-34,60-62H2,1-4H3,(H2,63,77)(H,64,79)(H,65,74)(H,66,82)(H,67,78)(H,68,85)(H,69,83)(H,70,80)(H,71,81)(H,72,84)(H,75,76)/t36-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFZLJJVGIYLDA-SRYPMHJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H87N13O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103425-21-4
Record name Scyliorhinin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103425214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scyliorhinin I
Reactant of Route 2
Scyliorhinin I
Reactant of Route 3
Scyliorhinin I
Reactant of Route 4
Scyliorhinin I
Reactant of Route 5
Scyliorhinin I
Reactant of Route 6
Scyliorhinin I

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.